dTDP-beta-L-vancosamine
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Overview
Description
DTDP-beta-L-vancosamine is a dTDP-sugar having beta-L-vancosamine as the sugar component. It is a conjugate acid of a dTDP-beta-L-vancosamine(1-).
Scientific Research Applications
Characterization in Antibiotic Synthesis
- Glycosylation in Chloroeremomycin Synthesis : dTDP-beta-L-vancosamine plays a crucial role in the synthesis of chloroeremomycin, a glycopeptide antibiotic. It is involved in the glycosylation process, attached to the heptapeptide backbone by glycosyltransferases (Lu et al., 2004).
Enzymatic Role and Structure
- Epimerase Enzyme Function : In the synthesis of vancomycin, dTDP-beta-L-vancosamine is involved in the epimerization process, catalyzed by EvaD, an RmlC-like protein. This step is essential for the formation of dTDP-epivancosamine (Merkel et al., 2004).
Substrate Flexibility and Biosynthesis
- Substrate Flexibility in Antibiotic Biosynthesis : Glycosyltransferase VinC, involved in the biosynthesis of vicenistatin, a beta-glycoside antibiotic, demonstrates substrate flexibility with dTDP-sugars, including dTDP-beta-L-vancosamine, highlighting its potential for glycodiversification (Minami & Eguchi, 2007).
Chemoenzymatic Synthesis
- Chemoenzymatic Synthesis of dTDP-Activated Sugars : The compound is utilized in the chemoenzymatic synthesis of dTDP-activated sugars, serving as building blocks for polyketide antibiotics. This process involves the reconstitution of enzymes from the biosynthetic pathway (Amann et al., 2001).
Nitrososynthase Role in Anthracycline Biosynthesis
- Role in Anthracycline Biosynthesis : dTDP-beta-L-vancosamine is involved in the anthracycline biosynthetic pathway, specifically in the synthesis of the seven-carbon acetal moiety in the anthracycline baumycin, catalyzed by the nitrososynthase DnmZ (Sartor et al., 2015).
properties
Product Name |
dTDP-beta-L-vancosamine |
---|---|
Molecular Formula |
C17H29N3O13P2 |
Molecular Weight |
545.4 g/mol |
IUPAC Name |
[(2R,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H29N3O13P2/c1-8-6-20(16(24)19-15(8)23)12-4-10(21)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,18)14(22)9(2)30-13/h6,9-14,21-22H,4-5,7,18H2,1-3H3,(H,25,26)(H,27,28)(H,19,23,24)/t9-,10-,11+,12+,13+,14+,17-/m0/s1 |
InChI Key |
HRODALWRJULFHW-SWNFMPTGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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